n-(2,4-Difluorobenzyl)acetamide
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Overview
Description
N-[(2,4-difluorophenyl)methyl]acetamide is an organic compound with the molecular formula C8H7F2NO It is a derivative of acetamide, where the hydrogen atoms in the phenyl ring are substituted with fluorine atoms at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]acetamide typically involves the reaction of 2,4-difluorobenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2,4-difluorobenzylamine+acetic anhydride→N-[(2,4-difluorophenyl)methyl]acetamide+acetic acid
Industrial Production Methods
In an industrial setting, the production of N-[(2,4-difluorophenyl)methyl]acetamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine (Cl2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[(2,4-difluorophenyl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(2,4-difluorophenyl)methyl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorine atoms can enhance its binding affinity and selectivity, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-difluorophenyl)acetamide
- N-(2,5-difluorophenyl)acetamide
- N-(2,4-dichlorophenyl)acetamide
Uniqueness
N-[(2,4-difluorophenyl)methyl]acetamide is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9F2NO |
---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]acetamide |
InChI |
InChI=1S/C9H9F2NO/c1-6(13)12-5-7-2-3-8(10)4-9(7)11/h2-4H,5H2,1H3,(H,12,13) |
InChI Key |
NJVNSKAXUISGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=C(C=C(C=C1)F)F |
Origin of Product |
United States |
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